molecular formula C7H15O7P B10838178 (2R)-2-Methyl-4,5-dideoxy

(2R)-2-Methyl-4,5-dideoxy

Cat. No.: B10838178
M. Wt: 242.16 g/mol
InChI Key: MQRCYOMQUQMVCH-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Scientific Research Applications

The primary scientific research application of (2R)-2-Methyl-4,5-dideoxy is its use as a potential inhibitor of 6-phosphogluconate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, which is essential for cellular metabolism. By inhibiting this enzyme, this compound can potentially be used in the treatment of diseases related to metabolic dysfunctions.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-4,5-dideoxy involves the inhibition of 6-phosphogluconate dehydrogenase. This enzyme is responsible for the oxidative decarboxylation of 6-phosphogluconate to ribulose 5-phosphate and carbon dioxide in the pentose phosphate pathway. By inhibiting this enzyme, this compound disrupts the production of ribulose 5-phosphate, which is essential for nucleotide synthesis and cellular metabolism .

Properties

Molecular Formula

C7H15O7P

Molecular Weight

242.16 g/mol

IUPAC Name

(2R,3S)-3-hydroxy-2-methyl-6-phosphonooxyhexanoic acid

InChI

InChI=1S/C7H15O7P/c1-5(7(9)10)6(8)3-2-4-14-15(11,12)13/h5-6,8H,2-4H2,1H3,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1

InChI Key

MQRCYOMQUQMVCH-RITPCOANSA-N

Isomeric SMILES

C[C@H]([C@H](CCCOP(=O)(O)O)O)C(=O)O

Canonical SMILES

CC(C(CCCOP(=O)(O)O)O)C(=O)O

Origin of Product

United States

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